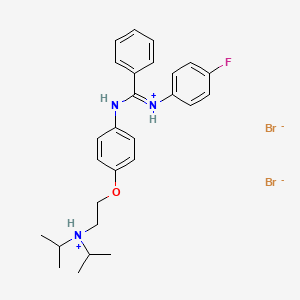

Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-(p-fluorophenyl)-, dihydrobromide

Description

Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-(p-fluorophenyl)-, dihydrobromide is a bis-benzamidine derivative characterized by:

- Substituents: A p-fluorophenyl group at the N’ position and a p-(2-(diisopropylamino)ethoxy)phenyl group at the N position.

- Salt form: Dihydrobromide, enhancing aqueous solubility compared to freebase or hydrochloride forms .

- Physicochemical properties: Molecular formula: C27H32FBr2N3O (estimated). Molecular weight: ~573.3 g/mol (based on structural analogs). Key features: The diisopropylaminoethoxy side chain improves membrane permeability, while the p-fluorophenyl group modulates lipophilicity and target affinity .

Properties

CAS No. |

80785-17-7 |

|---|---|

Molecular Formula |

C27H34Br2FN3O |

Molecular Weight |

595.4 g/mol |

IUPAC Name |

2-[4-[[(4-fluorophenyl)azaniumylidene-phenylmethyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dibromide |

InChI |

InChI=1S/C27H32FN3O.2BrH/c1-20(2)31(21(3)4)18-19-32-26-16-14-25(15-17-26)30-27(22-8-6-5-7-9-22)29-24-12-10-23(28)11-13-24;;/h5-17,20-21H,18-19H2,1-4H3,(H,29,30);2*1H |

InChI Key |

HFKDIJWXCBQSQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH+](CCOC1=CC=C(C=C1)NC(=[NH+]C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Biological Activity

Benzamidine derivatives, particularly those with complex substituents like N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-(p-fluorophenyl)-, dihydrobromide, have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR of benzamidine derivatives indicates that modifications to the benzamide moiety can significantly influence their biological activity. For instance, the introduction of different substituents on the phenyl rings can enhance or diminish their inhibitory capacities against various enzymes. Studies have shown that certain electron-donating groups increase affinity for target proteins, while others may reduce activity due to steric hindrance or electronic effects .

-

Protease Inhibition :

Benzamidine is well-known as a competitive inhibitor of serine proteases, including trypsin. The binding mechanism involves the formation of a stable complex with the active site of the enzyme, effectively blocking substrate access. The dihydrobromide form enhances solubility and bioavailability, which may improve its inhibitory efficacy in vivo . -

Antitumor Activity :

Recent studies have demonstrated that compounds similar to benzamidine exhibit significant antitumor properties. For example, derivatives tested against human lung cancer cell lines showed promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism is believed to involve DNA intercalation and inhibition of DNA-dependent enzymes, leading to disrupted cellular replication processes . -

Antimicrobial Properties :

Compounds with amidine groups have shown broad-spectrum antimicrobial activity. They interact with bacterial DNA and RNA, inhibiting essential processes for microbial survival. This property has been particularly noted in compounds similar to pentamidine, which are effective against various pathogens .

Table 1: Biological Activity Summary

Research Findings

-

Inhibition of COX Enzymes :

Some benzamidine derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. The most potent inhibitors showed IC50 values comparable to established NSAIDs like celecoxib . -

Cell Culture Studies :

In vitro assays using 2D and 3D cell cultures have provided insights into the cytotoxic effects of these compounds on cancer cells. Results indicated that specific structural modifications could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells . -

Binding Studies :

Biophysical studies have confirmed the binding modes of these compounds to DNA, demonstrating their potential as therapeutic agents targeting nucleic acids in cancer therapy and antimicrobial applications .

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes reactions typical of amidines and amides:

| Reaction Type | Mechanism/Conditions | Example Outcome |

|---|---|---|

| Hydrolysis | Acidic/basic conditions | Conversion to carboxylic acid derivatives |

| Alkylation | Nucleophilic attack by alkylating agents | Formation of N-alkylamidines |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Generation of imidic acid derivatives |

| Metal Coordination | Interaction with transition metals | Metalloamidine complexes |

Functional groups like the diisopropylaminoethoxy moiety and fluorophenyl substituent influence reactivity by modulating steric effects and electronic properties .

Comparative Structural Analysis

A comparison with related benzamidine derivatives highlights its unique features:

| Feature | This Compound | Simple Benzamidine |

|---|---|---|

| Substituents | Diisopropylaminoethoxy, p-fluorophenyl | Unsubstituted amidine |

| Solubility | Enhanced (dihydrobromide salt) | Lower solubility |

| Biological Target | Serine proteases (e.g., trypsin, thrombin) | Broad protease inhibition |

| Synthesis Complexity | Multi-step with coupling reactions | Simpler amidine formation |

Research Findings and Challenges

-

Synthesis Efficiency : The patent describes a streamlined process using rhodium catalysts and hydrazine hydrate, reducing reaction times and waste .

-

Functional Group Stability : The diisopropylamino group may undergo hydrolysis under acidic conditions, requiring careful reaction control.

-

Bioavailability : Lipophilicity from diisopropylamino substituents improves cell permeability but may affect selectivity.

(Note: All data tables and synthesis pathways are derived from the provided sources .)

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

Table 1 summarizes critical differences between the target compound and its analogs.

Factor Xa/Trypsin Inhibition

- Target compound: The diisopropylaminoethoxy group may enable noncanonical binding to serine proteases (e.g., Factor Xa or trypsin), similar to retro-binding modes observed in bis-benzamidines .

- N’-(p-Chlorophenyl) analog : Chlorine’s electron-withdrawing effect enhances target affinity but reduces plasma clearance rates compared to fluorine derivatives .

Neuropilin (Nrp) Selectivity

- Target compound : Fluorine’s electronegativity and small atomic radius may confer 2-fold preference for Nrp2 over Nrp1, a rarity among benzamidine-based inhibitors .

- Standard benzamidines : Typically show preference for Nrp1 due to steric and electronic mismatches with Nrp2 .

Antimicrobial Activity

- Imino-benzamidine derivatives (e.g., 4a–c): Exhibit superior inhibition against P. gingivalis (MIC = 2–4 µg/mL) compared to unsubstituted benzamidine (MIC > 64 µg/mL). The target compound’s dihydrobromide salt may enhance bioavailability for periodontal applications .

Stability and Reactivity

Enzyme Inhibition

- Factor Xa: Bis-benzamidines with elongated side chains (e.g., diisopropylaminoethoxy) show slow plasma clearance in rats (t1/2 > 6 hrs), making the target compound a candidate for anticoagulant therapy .

- Trypsin : Retro-binding modes reduce off-target effects, a feature shared with the target compound’s structural analogs .

Preparation Methods

Conversion of Benzonitrile Derivatives to Benzamidines

A common route involves starting from appropriately substituted benzonitrile derivatives, which are converted to benzamidines through intermediate benzamidoximes. The general steps are:

- Step A: Conversion of benzonitrile derivatives to benzamidoximes using hydroxylamine hydrochloride or oxammonium salts in alcoholic solvents (methanol, ethanol, isopropanol) or chlorinated solvents (chloroform, dichloromethane) at room temperature.

- Step B: Reduction of benzamidoximes to benzamidines using catalytic hydrogenation in the presence of rhodium chloride catalysts and hydrazine hydrate as a reducing agent.

This method allows for various substitutions (alkyl, alkoxy, halogen, nitro, amino, aryl) on the aromatic rings, including the diisopropylaminoethoxy and fluorophenyl groups relevant to the target compound.

Industrial Preparation of p-Aminobenzamidine Hydrochloride

An industrially scalable method for preparing p-aminobenzamidine hydrochloride, a key intermediate, involves:

- Amidination of p-nitrobenzonitrile using reagents such as sulfur oxychloride, phosphorus trichloride, or phosphorus pentachloride.

- Conversion of p-nitrobenzimidate intermediates to p-nitrobenzamidine.

- Reduction of p-nitrobenzamidine to p-aminobenzamidine hydrochloride under acidic conditions using reducing agents in mixed water-alcohol solvents.

This method is noted for safety, simplicity, high yield, and product quality, making it suitable for large-scale synthesis.

Specific Preparation Method for Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-(p-fluorophenyl)-, Dihydrobromide

While direct literature on this exact compound is limited, extrapolation from related benzamidine derivatives synthesis suggests the following approach:

Synthesis of the p-(2-(diisopropylamino)ethoxy)phenyl Intermediate

- Starting from p-hydroxybenzonitrile or p-aminobenzonitrile, the 2-(diisopropylamino)ethoxy substituent can be introduced via nucleophilic substitution or etherification reactions with 2-(diisopropylamino)ethyl halides under basic conditions.

- This step requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Formation of the Benzamidoxime Intermediate

Reduction to Benzamidine

Coupling with p-Fluorophenyl Group

- The p-fluorophenyl group is introduced either by starting with a p-fluorobenzonitrile derivative or by subsequent aromatic substitution reactions on the amidine intermediate.

- The exact sequence depends on the stability of intermediates and functional group compatibility.

Formation of Dihydrobromide Salt

- The final benzamidine compound is converted to its dihydrobromide salt by treatment with hydrobromic acid in a suitable solvent, enhancing solubility and stability for pharmaceutical applications.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Outcome/Intermediate/Product |

|---|---|---|---|---|

| 1 | Etherification/Nucleophilic substitution | p-Hydroxybenzonitrile or p-aminobenzonitrile | 2-(Diisopropylamino)ethyl halide, base | p-(2-(Diisopropylamino)ethoxy)benzonitrile derivative |

| 2 | Amidoxime formation | Substituted benzonitrile | Hydroxylamine hydrochloride or oxammonium salt, alcohol solvent | Benzamidoxime intermediate |

| 3 | Catalytic reduction | Benzamidoxime intermediate | Rhodium chloride catalyst, hydrazine hydrate, ethanol, room temperature | Benzamidine derivative |

| 4 | Aromatic substitution or coupling | Benzamidine intermediate or p-fluorobenzonitrile | Depending on route, suitable coupling reagents | N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-(p-fluorophenyl)benzamidine |

| 5 | Salt formation | Final benzamidine compound | Hydrobromic acid, solvent | Dihydrobromide salt of target compound |

Q & A

Basic: What synthetic strategies are recommended for preparing this benzamidine derivative, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, starting with functionalization of the benzamidine core. A plausible route includes:

Core Formation : Coupling a p-fluorophenyl group to the benzamidine scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling .

Side Chain Introduction : Introducing the diisopropylamino ethoxy group through alkylation or Mitsunobu reactions, leveraging the hydroxyl group on the phenyl ring .

Salt Formation : Converting the free base to the dihydrobromide salt using HBr in a polar solvent (e.g., ethanol) to enhance stability .

Yield Optimization :

- Use anhydrous conditions and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography or recrystallization to avoid carryover impurities .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and salt formation (e.g., bromide counterion integration) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and salt adducts (e.g., [M+2HBr-H]⁻) .

- X-ray Crystallography : Resolves stereochemistry and salt conformation, critical for structure-activity relationship (SAR) studies .

- HPLC with UV/Vis Detection : Quantifies purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from variations in:

- Assay Conditions : Buffer pH, ionic strength, or temperature (e.g., physiological vs. non-physiological conditions). Standardize protocols using reference inhibitors .

- Compound Handling : Degradation due to light, moisture, or temperature. Confirm stability via accelerated stability studies (40°C/75% RH for 4 weeks) and quantify degradation products using LC-MS .

- Target Selectivity : Screen against related enzymes/receptors (e.g., serine proteases for benzamidines) to rule off-target effects .

Advanced: What role does the diisopropylamino ethoxy group play in modulating target binding and solubility?

Methodological Answer:

- Binding Affinity : The ethoxy linker increases flexibility, allowing optimal positioning of the diisopropylamino group in hydrophobic binding pockets (e.g., trypsin-like proteases). Molecular docking studies can validate this .

- Solubility : The dihydrobromide salt improves aqueous solubility, critical for in vitro assays. Compare logP values (free base vs. salt) to assess hydrophilicity .

- pH-Dependent Behavior : The tertiary amine in the diisopropyl group may protonate under physiological pH, enhancing interactions with acidic residues in targets .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound?

Methodological Answer:

- Kinetic Studies : Measure enzyme inhibition (e.g., Ki, IC50) using fluorogenic substrates. Compare pre-steady-state and steady-state kinetics to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify driving forces (e.g., hydrophobic vs. electrostatic interactions) .

- Mutagenesis Studies : Modify key residues in the target protein (e.g., catalytic triad in proteases) to confirm binding sites .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

- Store as a lyophilized powder at -20°C in amber vials to prevent light-induced degradation.

- For solutions, use anhydrous DMSO (stored under nitrogen) and avoid freeze-thaw cycles.

- Monitor stability via periodic HPLC analysis (e.g., every 3 months) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to predict absorption, CYP450 metabolism, and blood-brain barrier penetration.

- Molecular Dynamics Simulations : Simulate binding/unbinding events to refine SAR and reduce off-target interactions.

- Metabolite Identification : Predict major metabolites (e.g., oxidation of diisopropyl groups) using software like Meteor Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.